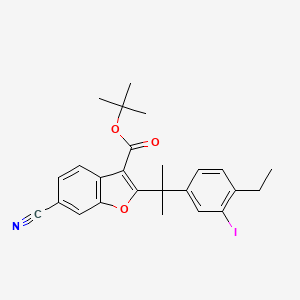

tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate

Vue d'ensemble

Description

Tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate: . This compound is characterized by its intricate molecular structure, which includes a benzofuran core, cyano group, and tert-butyl ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the cyano group through a nucleophilic substitution reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom on the phenyl ring undergoes nucleophilic substitution with amines such as 4-(piperidin-4-yl)morpholine. This reaction occurs in toluene and dimethoxyethane under reflux (110–115°C), yielding a morpholinopiperidine derivative .

Key Conditions :

-

Solvent : Toluene/dimethoxyethane (1:1 ratio)

-

Base : Cesium carbonate

-

Temperature : 110–115°C

Reduction Reactions

The nitro group is reduced using sodium hydrosulfite (Na₂S₂O₄) in a tetrahydrofuran/water system at 25–30°C. This step is critical for forming the indole core structure:

| Reducing Agent | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| Sodium hydrosulfite | THF/H₂O (1:1) | 5 hours | 89–92% |

Cyclization and Ring Formation

Acid-catalyzed cyclization using hydrochloric acid generates the benzofuran ring. The reaction proceeds in ethyl acetate at 25–30°C, followed by neutralization with sodium hydroxide:

| Acid Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HCl (1M) | Ethyl acetate | 25–30°C | 90–93% |

Catalytic Reactions for Optimization

InCl₃-catalyzed ultrasound-assisted reactions in 50% ethanol at 40°C demonstrate improved efficiency for similar pyrano[2,3-c]pyrazole derivatives, suggesting potential applicability for optimizing this compound’s synthesis :

| Catalyst | Solvent | Ultrasound Time | Yield | Source |

|---|---|---|---|---|

| InCl₃ (20 mol%) | 50% EtOH | 20 minutes | 95% |

Purification and Stability

Final purification involves recrystallization from isopropanol, achieving >98% purity . The compound exhibits stability under inert conditions but is sensitive to prolonged exposure to moisture or light .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl 6-cyano derivatives exhibit anticancer properties. For instance, the presence of the cyano group enhances the biological activity of benzofuran derivatives against cancer cell lines. A study demonstrated that modifications in the benzofuran structure can lead to increased cytotoxicity against non-small cell lung cancer (NSCLC) cells, suggesting potential therapeutic uses for this compound in oncology .

2. ALK Inhibition

The compound's structural similarities to known ALK inhibitors suggest its potential as a therapeutic agent in treating ALK-positive NSCLC. By inhibiting the anaplastic lymphoma kinase (ALK), these compounds can prevent tumor proliferation, which is critical in managing advanced lung cancer .

Material Science Applications

1. Photovoltaic Materials

The unique electronic properties of tert-butyl 6-cyano derivatives make them suitable for use in organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technologies. Research has shown that incorporating cyano groups into organic semiconductors enhances their charge transport properties, leading to improved efficiency in solar cells .

2. Polymer Science

This compound can also serve as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. The incorporation of benzofuran moieties into polymer chains has been linked to improved material performance in high-temperature applications .

Synthetic Organic Chemistry Applications

1. Synthetic Intermediates

tert-Butyl 6-cyano derivatives are valuable intermediates in synthetic organic chemistry for producing various functionalized compounds. They can undergo nucleophilic substitution reactions, allowing chemists to create a wide range of derivatives with diverse functional groups, which are essential for drug development and other chemical syntheses .

2. Green Chemistry

The use of tert-butyl 6-cyano compounds aligns with green chemistry principles by providing more sustainable pathways for chemical synthesis. Their ability to participate in reactions under mild conditions reduces the need for harsh reagents and conditions, minimizing environmental impact .

Case Studies

Mécanisme D'action

The mechanism by which tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate: is unique due to its specific structural features, such as the presence of the cyano group and the tert-butyl ester group. Similar compounds include:

Alectinib: : A highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor.

Other benzofuran derivatives: : These compounds may have different substituents or functional groups, leading to varied biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate (CAS No. 1256584-75-4) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound serves as an intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, which has been shown to effectively inhibit tumor growth by targeting specific mutations associated with cancer cell proliferation.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 514.41 g/mol. The compound features a complex structure that includes a benzofuran ring, a cyano group, and an ethyl-substituted phenyl group, contributing to its biological activity.

The primary mechanism of action for this compound is linked to its role as an ALK inhibitor. By inhibiting ALK, it disrupts the signaling pathways that promote cell growth and survival in cancer cells. This inhibition is crucial for treating cancers characterized by ALK gene rearrangements, such as non-small cell lung cancer (NSCLC).

Biological Activity and Research Findings

-

Anticancer Activity :

- Cell Proliferation Inhibition : Studies have demonstrated that tert-butyl 6-cyano derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa and L363 cells. The concentration required to inhibit 50% of cell growth (GI50) was reported at approximately 4.1 μM for certain derivatives .

- Mechanism-Based Effects : The compound has been shown to induce apoptosis in cancer cells by disrupting critical cellular processes such as mitosis and centrosome localization .

-

Structure-Activity Relationship (SAR) :

- Research has focused on optimizing the structural components of the compound to enhance its potency and selectivity against cancer cells. Modifications in the aryl or heteroaryl rings have been explored to improve binding affinity to the ALK target .

- A table summarizing various structural modifications and their corresponding biological activities can be essential for understanding SAR.

Modification IC50 (μM) Remarks Parent Compound 4.1 Base compound with moderate activity Fluoroalkane Substituted 1.3 Increased potency observed Benzofuryl Analog ~0.5 Significant improvement in binding -

Case Studies :

- In clinical settings, compounds related to tert-butyl 6-cyano have been utilized in combination therapies, demonstrating enhanced efficacy when paired with other chemotherapeutic agents. For instance, combining Alectinib with immune checkpoint inhibitors has shown promise in improving patient outcomes in advanced NSCLC .

Safety and Toxicology

While the biological activity of tert-butyl 6-cyano compounds is promising, safety profiles are crucial for clinical application. Toxicological studies indicate that while these compounds exhibit potent anticancer effects, they also require thorough evaluation for potential off-target effects and long-term toxicity.

Propriétés

IUPAC Name |

tert-butyl 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26INO3/c1-7-16-9-10-17(13-19(16)26)25(5,6)22-21(23(28)30-24(2,3)4)18-11-8-15(14-27)12-20(18)29-22/h8-13H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJYHUSUOQAACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(O2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.